Product packaging for 1-Benzyl-2-iminopyrrolidine(Cat. No.:CAS No. 7544-78-7)

1-Benzyl-2-iminopyrrolidine

Cat. No.: B8526927
CAS No.: 7544-78-7
M. Wt: 174.24 g/mol
InChI Key: IVHXGNYBEYPWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-iminopyrrolidine is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a pyrrolidine ring with benzyl and imino substituents, makes it a potential precursor and building block for the development of more complex molecules. Pyrrolidine rings are a common scaffold in pharmaceuticals and biologically active compounds . Researchers utilize related pyrrolidine derivatives as key intermediates in asymmetric synthesis, particularly in the preparation of non-proteinogenic α-amino acids . Furthermore, N-benzyl pyrrolidine compounds have been synthesized and investigated for their antioxidant and antibacterial activities in vitro, showing promising effects against various Gram-positive and Gram-negative bacteria . The imino group within the structure may also lend itself to the synthesis of Schiff base complexes, which are studied for their catalytic properties and potential in creating peptidomimetics . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B8526927 1-Benzyl-2-iminopyrrolidine CAS No. 7544-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7544-78-7

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-benzylpyrrolidin-2-imine

InChI

InChI=1S/C11H14N2/c12-11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2

InChI Key

IVHXGNYBEYPWDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=N)N(C1)CC2=CC=CC=C2

Origin of Product

United States

Reactivity Profiles and Chemical Transformations of 1 Benzyl 2 Iminopyrrolidine

Tautomeric Equilibria in Iminopyrrolidine Systems (e.g., 2-Aminopyrroline vs. 2-Iminopyrrolidine)

The 2-iminopyrrolidine scaffold, including its 1-benzyl derivative, can exist in a tautomeric equilibrium with its 2-aminopyrroline form. This phenomenon, known as imine-enamine tautomerism, involves the migration of a proton. In the case of 1-benzyl-2-iminopyrrolidine, the equilibrium is between the imino form (this compound) and the amino form (2-amino-1-benzyl-Δ¹-pyrroline).

The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents on the pyrrolidine (B122466) ring. While the imino tautomer is generally more stable, the enamine form (2-aminopyrroline) is a key intermediate in certain reactions. The existence and synthetic accessibility of the 2-amino-1-pyrroline structure have been demonstrated through methods such as gold-catalyzed N-alkenylation of isoxazolines followed by rearrangement, which provides a route to this class of compounds. beilstein-journals.org

Spectroscopic techniques, particularly NMR spectroscopy, are pivotal in studying such tautomeric equilibria. uni-muenchen.dewikipedia.org The rates of interconversion and the equilibrium constant can be determined by analyzing chemical shifts and signal intensities under various conditions. nih.gov Computational studies also offer valuable insights into the relative stabilities of the tautomers. For the related 2-pyrrolidone system, theoretical calculations have shown that the lactam form is thermodynamically more stable than its lactim tautomer (pyrroline-2-ol), though the equilibrium can be influenced by the solvent. masterorganicchemistry.com A similar relationship is expected for the imine-enamine equilibrium of this compound.

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureKey Features
2-IminopyrrolidineThis compoundContains an exocyclic C=N double bond.
2-Aminopyrroline2-Amino-1-benzyl-Δ¹-pyrrolineContains an endocyclic C=C double bond and an exocyclic amino group.

Reactions Involving the Exocyclic Imine Functionality

The exocyclic imine group is the most reactive site in the this compound molecule, participating in a variety of chemical transformations.

Imines are susceptible to hydrolysis, and this compound is expected to undergo this reaction to yield 1-benzylpyrrolidin-2-one. This conversion involves the nucleophilic attack of water on the imine carbon, followed by proton transfer and elimination of ammonia (B1221849). The reaction is typically catalyzed by acid or base. The resulting product, 1-benzylpyrrolidin-2-one, is a stable lactam. The synthesis of various substituted 1-benzylpyrrolidin-2-ones is well-documented in the literature, often starting from precursors other than the corresponding iminopyrrolidine.

The carbon-nitrogen double bond of the imine functionality is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) are expected to add to the imine carbon to form, after workup, the corresponding 2-substituted-2-aminopyrrolidines.

The imine group can also participate in cycloaddition reactions. As a dipolarophile, this compound can react with 1,3-dipoles, such as azomethine ylides, in [3+2] cycloaddition reactions to form spiro-heterocyclic systems. mdpi.comnih.gov While specific examples with this compound are not extensively documented, the general reactivity pattern of imines suggests its potential participation in such transformations. wikipedia.orgnih.gov Similarly, although less common for simple imines, participation in [4+2] Diels-Alder reactions as a dienophile is also a theoretical possibility, particularly with highly reactive dienes.

The exocyclic nitrogen atom of the imine possesses a lone pair of electrons, making it nucleophilic and basic. This allows for derivatization through reactions such as N-acylation and N-alkylation. For example, treatment with an acyl chloride or anhydride (B1165640) in the presence of a base would be expected to yield the corresponding N-acyl-2-iminopyrrolidine derivative. Similarly, reaction with an alkyl halide could lead to the formation of a quaternary iminium salt.

Transformations Involving the Pyrrolidine Ring System

The pyrrolidine ring and its substituents can undergo intramolecular reactions, leading to the formation of more complex polycyclic structures. A notable example is the intramolecular cyclization of 1-benzyl-2-(nitromethylene)pyrrolidines. These compounds, which can be synthesized from this compound or its precursors, undergo cyclization in the presence of a strong acid like triflic acid. nih.gov

This reaction proceeds via an electrophilic aromatic substitution, where the activated nitromethylene group attacks the electron-rich benzyl (B1604629) ring. Depending on the substituents on the aromatic ring, this cyclization can lead to the formation of 2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates or 10-amino-2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates. This transformation highlights how the combination of the pyrrolidine ring, the exocyclic functionality, and the N-benzyl group can be exploited to construct complex heterocyclic systems.

Table 2: Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidine Derivatives

Starting MaterialReagentProduct(s)Reference
1-Benzyl-2-(nitromethylene)pyrrolidinesTriflic Acid2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates and/or 10-amino-2,3-dihydro-1H-pyrrolo[1,2-b]isoquinolinium triflates nih.gov

Ring Expansion or Contraction Reactions of this compound

The chemical literature provides limited direct evidence for ring expansion or contraction reactions specifically involving this compound. However, by examining the reactivity of analogous cyclic ketones, amines, and imines, plausible transformation pathways can be inferred. These reactions typically involve rearrangement mechanisms that can alter the size of the ring structure.

Key rearrangement reactions that could potentially be adapted for the ring expansion of a this compound precursor, such as the corresponding 1-benzyl-2-pyrrolidinone (B1346716), include the Tiffeneau-Demjanov, Beckmann, and Schmidt rearrangements.

The Tiffeneau-Demjanov rearrangement facilitates the expansion of cycloalkanes and cycloalkanols by a single carbon atom. wikipedia.orgsynarchive.com This reaction proceeds through the diazotization of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to the formation of an enlarged cycloketone. wikipedia.org For this to be applied to a system related to this compound, the pyrrolidine ring would need to be appropriately functionalized with an aminomethyl group.

Another potential pathway for ring expansion is the Beckmann rearrangement , which transforms an oxime into an amide or a lactam. wikipedia.orgchemistnotes.com In the case of a cyclic oxime, the product is a lactam with an enlarged ring. chemistnotes.com For instance, the conversion of cyclohexanone (B45756) to caprolactam via its oxime is a classic example of this rearrangement. wikipedia.org A precursor such as 1-benzyl-2-pyrrolidinone could theoretically be converted to its oxime, which might then undergo a Beckmann rearrangement to yield a six-membered lactam.

The Schmidt reaction offers a further possibility for ring expansion by reacting a ketone with hydrazoic acid under acidic conditions to yield a lactam. wikipedia.orglibretexts.org Similar to the Beckmann rearrangement, this reaction could potentially be applied to a 1-benzyl-2-pyrrolidinone precursor to achieve ring expansion. The intramolecular version of the Schmidt reaction has proven useful in the synthesis of bridged bicyclic lactams. unc.edu

Conversely, ring contraction reactions of pyrrolidine derivatives have also been documented. For instance, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. nih.gov While not directly applicable to this compound, this demonstrates a synthetic route to pyrrolidines via the contraction of a larger ring.

It is important to note that the direct application of these rearrangement reactions to this compound itself has not been extensively reported. The presence of the imino group would likely influence the reaction pathways, potentially leading to different outcomes than those observed with the corresponding ketones.

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis and potential thermal or oxidative degradation. The imine functionality is the most reactive site for degradation.

Hydrolysis is a primary degradation pathway for imines, leading to the corresponding carbonyl compound and an amine. masterorganicchemistry.comthieme-connect.de This reaction can be catalyzed by either acid or base. thieme-connect.de

Under acidic conditions, the imine nitrogen is protonated, forming an iminium ion. This species is more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com The subsequent steps involve proton transfer and elimination of the amine to yield the corresponding ketone, in this case, 1-benzyl-2-pyrrolidinone, and ammonia.

In basic or neutral conditions, the degradation can still occur, although typically at a slower rate. The stability of imines is generally lower than that of their corresponding oxime or hydrazone derivatives. thieme-connect.de The N-benzyl group may influence the rate of hydrolysis due to electronic and steric effects.

Thermal stability of related N-alkyl-pyrrolidinium compounds has been investigated. For instance, N-alkyl-N-alkyl′-pyrrolidinium imides have shown thermal stability up to temperatures in the range of 548–573 K. researchgate.net However, other studies on imidazolium (B1220033) and pyrrolidinium (B1226570) ionic liquids suggest that decomposition can occur at temperatures lower than what is indicated by standard thermogravimetric analysis (TGA). nau.edu The thermal stability of this compound itself has not been specifically detailed, but it is plausible that at elevated temperatures, decomposition pathways involving the imine bond or the benzyl group could be initiated.

Oxidative degradation is another potential degradation pathway, particularly in the presence of oxygen and other oxidizing agents. The degradation of related amine compounds, such as 2-ethanolamine, is known to be accelerated by the presence of oxygen and metals. nih.gov Oxidative attack on the this compound molecule could potentially occur at the imine double bond or the benzylic position.

Structural Characterization and Spectroscopic Analysis of 1 Benzyl 2 Iminopyrrolidine and Analogs

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. omicsonline.orgslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.netresearchgate.net For a molecule such as 1-benzyl-2-iminopyrrolidine, a full suite of 1D and 2D NMR experiments can map out the entire molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl (B1604629) group and the pyrrolidine (B122466) ring. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 7.2-7.4 ppm). The two benzylic protons (CH₂) would likely resonate as a singlet around δ 4.4 ppm, while the three sets of methylene (B1212753) protons on the pyrrolidine ring would appear further upfield.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the aromatic carbons of the benzyl group, the benzylic carbon, the imino carbon (C=N), and the three distinct methylene carbons of the pyrrolidine ring.

Table 1: ¹H NMR Spectral Data for the Analog 1-Benzyl-2-pyrrolidinone (B1346716) Data recorded in CDCl₃ at 89.56 MHz. chemicalbook.com

To confirm the connectivity, two-dimensional (2D) NMR experiments are employed. omicsonline.org

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, connecting the adjacent methylene groups within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it shows correlations between protons and carbons over two to three bonds. researchgate.net This would be used to connect the benzylic protons to the nitrogen-bearing carbon of the pyrrolidine ring and to the aromatic ring, thereby confirming the link between the benzyl group and the pyrrolidine moiety.

X-ray Crystallography for Absolute Configuration Determination

While the crystal structure for this compound itself is not detailed in the provided search results, analysis of related benzyl-pyrrolidine derivatives demonstrates the utility of this technique. For example, the structure of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was unambiguously confirmed by single-crystal X-ray diffraction. mdpi.com Such an analysis provides a wealth of structural parameters.

The type of data obtained from an X-ray crystallographic experiment includes:

The molecular formula and weight.

The crystal system (e.g., monoclinic, triclinic).

The space group (e.g., P2₁/n).

Unit cell dimensions (a, b, c) and angles (α, β, γ).

The calculated density and absorption coefficient.

This information allows for the creation of a detailed 3D model of the molecule, confirming the connectivity and spatial arrangement of all atoms.

Table 2: Example Crystal Data for the Analog (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione mdpi.com

Mass Spectrometry and Elemental Analysis for Compound Identification

Mass spectrometry (MS) and elemental analysis are fundamental techniques used to determine the molecular formula of a compound. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent compound and structural information from its fragmentation pattern.

For this compound (C₁₁H₁₄N₂), high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can confirm the molecular formula. The expected fragmentation pattern would likely involve the cleavage of the benzyl group, producing a stable tropylium (B1234903) cation at m/z 91. Other fragments would correspond to the pyrrolidine-imine ring system.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated theoretical values to verify the empirical formula. For a related compound, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, the calculated and found values showed close agreement, confirming its composition. mdpi.com

Table 3: Elemental Analysis Data for this compound

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govmdpi.com

For this compound, the key functional groups that would give rise to distinct peaks in the IR and Raman spectra are the C=N imine bond, the aromatic C-H and C=C bonds of the phenyl ring, and the aliphatic C-H bonds of the pyrrolidine and benzylic groups.

C=N Stretch: The imine group would be expected to show a characteristic stretching vibration in the region of 1690–1640 cm⁻¹.

Aromatic C-H Stretch: These vibrations typically appear at wavenumbers above 3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretch: The stretching vibrations for the CH₂ groups of the pyrrolidine ring and the benzylic position are expected just below 3000 cm⁻¹. theaic.org

Aromatic C=C Stretch: The phenyl ring exhibits several characteristic stretching vibrations in the 1600–1450 cm⁻¹ region. theaic.org

The IR spectrum of an analog, (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, showed characteristic bands at 3295, 3184 (N-H/O-H), 1763, 1716 (C=O), and 1644 cm⁻¹ (C=C/C=O). mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

Advanced Mechanistic and Computational Investigations

Reaction Mechanism Studies of Iminopyrrolidine Formation

The formation of the 1-substituted-2-iminopyrrolidine scaffold is a key synthetic transformation, with mechanistic studies revealing the underlying pathways. A prevalent method for the synthesis of 1-aryl-2-iminopyrrolidines, including the benzyl (B1604629) derivative, involves the acid-promoted intramolecular cyclization of ω-arylaminonitriles.

Specifically, the reaction of 4-(benzylamino)butanenitrile (B8769129) is a direct precursor to 1-benzyl-2-iminopyrrolidine. This transformation is typically promoted by dehydrating agents and Lewis acids such as polyphosphoric acid esters (PPE). The mechanism proceeds via the following key steps:

Nitrile Activation: The Lewis acid activates the nitrile group, making the carbon atom more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of the secondary amine (the benzylamino group) acts as a nucleophile, attacking the activated nitrile carbon. This step leads to the formation of a five-membered ring.

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps then occur, leading to the formation of the thermodynamically stable exocyclic imine double bond.

This cyclization is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. The use of polyphosphoric acid esters has proven to be a general and efficient method for the synthesis of a variety of 1-aryl-2-iminoazacycloalkanes.

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of molecules like this compound at an electronic level. These computational methods allow for the prediction of various molecular characteristics and the exploration of reaction energetics.

DFT calculations, commonly using the B3LYP functional with a basis set such as 6-31G(d,p), are employed to determine the optimized molecular geometry of this compound. These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

For the related 1-phenyl-2-iminopyrrolidine, DFT calculations reveal a non-planar structure. The phenyl group is twisted with respect to the pyrrolidine (B122466) ring to minimize steric hindrance. Similar conformations are expected for the benzyl derivative, with the benzyl group adopting a staggered conformation relative to the pyrrolidine ring.

The electronic structure is also elucidated through DFT. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the iminopyrrolidine ring, specifically involving the π-system of the C=N bond and the lone pair of the endocyclic nitrogen. The LUMO is often distributed over the benzyl group's aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and electronic transition properties.

Table 1: Predicted Electronic Properties of a 1-Aryl-2-iminopyrrolidine Analog

Property Predicted Value
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 2.5 D

Data is representative for the 1-aryl-2-iminopyrrolidine class based on DFT calculations.

Computational chemistry plays a vital role in mapping the potential energy surface of the iminopyrrolidine formation reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

For the acid-catalyzed cyclization of 4-(benzylamino)butanenitrile, DFT calculations can identify the transition state for the key intramolecular nucleophilic attack. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. Transition state structures are characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. These studies can confirm that the intramolecular cyclization is a kinetically and thermodynamically favorable process.

This compound can theoretically exist in two tautomeric forms: the imino form (this compound) and the enamine form (1-benzyl-5-amino-3,4-dihydro-2H-pyrrole). The relative stability of these tautomers is a critical aspect of the molecule's chemistry.

DFT calculations are highly effective in determining the energetic preference between tautomers. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted. For 2-iminopyrrolidine systems, computational studies consistently show a strong preference for the imino tautomer over the enamine form. This stability is attributed to the greater thermodynamic stability of the exocyclic C=N double bond compared to the endocyclic C=C double bond in the enamine tautomer. The energy difference is typically several kcal/mol in favor of the imino form, indicating that it will be the overwhelmingly predominant species at equilibrium.

Stereochemical Dynamics and Conformational Analysis

The structure of this compound is not static; it exhibits dynamic behavior, including restricted rotation around single bonds and isomerization. These dynamic processes have been investigated using a combination of dynamic nuclear magnetic resonance (DNMR) spectroscopy and DFT calculations.

Two main dynamic processes are of interest:

Rotation around the N1-C(benzyl) bond: The bond connecting the pyrrolidine nitrogen to the benzyl group is a single bond, but rotation around it can be hindered due to steric interactions between the benzyl group and the pyrrolidine ring. DFT calculations can map the potential energy surface for this rotation and determine the energy barriers. For the analogous 1-aryl systems, these barriers are found to be relatively low, suggesting rapid rotation at room temperature.

E/Z Isomerization around the C=N bond: The exocyclic imine double bond can exist as either the E or Z isomer. The interconversion between these isomers involves rotation around the C=N bond, which has a significant energy barrier. DNMR studies on related 1-aryl-2-iminopyrrolidines have been used to measure this barrier.

Computational studies complement these experimental findings by modeling the transition state for the E/Z isomerization. The calculated energy barriers provide quantitative data on the rate of interconversion.

Table 2: Experimental and Calculated Rotational Energy Barriers for 1-Aryl-2-iminopyrrolidines

Process Experimental ΔG‡ (kcal/mol) Calculated ΔG‡ (kcal/mol)
C(aryl)-N1 Rotation ~8-12 ~7-11
C=N (E/Z) Isomerization ~15-18 ~14-17

Values are representative for the class of 1-aryl-2-iminopyrrolidines and provide an estimate for the 1-benzyl derivative.

The conformational landscape of the five-membered pyrrolidine ring itself is also a subject of analysis. The ring typically adopts envelope or twisted conformations to minimize torsional strain. The specific preferred conformation can be influenced by the bulky N-benzyl substituent, and DFT calculations can predict the lowest energy ring pucker.

Applications in Chemical Research and Beyond

Ligand Design and Coordination Chemistry

The field of coordination chemistry has benefited significantly from the development of ligands based on the 1-benzyl-2-iminopyrrolidine framework. These ligands play a crucial role in modulating the properties and reactivity of metal centers.

This compound and its derivatives are recognized for their strong coordinating ability with a variety of metal ions. nih.gov The presence of both an imino and an amino nitrogen atom within the structure allows for the formation of stable chelate rings with metal centers. This bidentate coordination is a key feature that contributes to the stability of the resulting metal complexes. The versatility of this ligand scaffold allows for systematic modifications, such as altering the substituents on the benzyl (B1604629) group or the pyrrolidine (B122466) ring, to fine-tune the steric and electronic environment around the coordinated metal. beilstein-journals.org

Research has demonstrated the successful complexation of iminopyrrolidine-type ligands with a range of transition metals. These complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. nih.gov The ability of these ligands to stabilize different oxidation states of metals further enhances their utility in designing novel coordination compounds with specific redox properties.

The coordination of this compound to metal centers can occur through various modes, with the most common being the formation of a five-membered chelate ring involving both nitrogen atoms. uci.edu The stability of these complexes is influenced by several factors, including the nature of the metal ion, the specific substituents on the ligand, and the reaction conditions. The formation of these chelate structures is generally favored due to the thermodynamic stability conferred by the chelate effect.

The modular nature of these ligands allows for the synthesis of complexes with predictable geometries. For instance, the introduction of bulky groups on the benzyl moiety can enforce a specific coordination geometry around the metal, which can be critical for controlling the selectivity of catalytic reactions. The stability and well-defined structure of these metal complexes make them attractive candidates for a wide range of chemical transformations.

Catalysis and Organocatalysis

The application of this compound extends into the realm of catalysis, where it can function either as a ligand for a metal catalyst or as an organocatalyst itself.

Metal complexes featuring this compound-based ligands have shown promise as catalysts in various organic reactions. The electronic properties of the ligand can be modulated to influence the catalytic activity of the metal center. For example, by introducing electron-donating or electron-withdrawing groups on the ligand, the reactivity of the catalyst can be tailored for specific transformations.

These catalytic systems have been explored in reactions such as cross-coupling, hydrogenation, and polymerization. The ability to fine-tune the ligand environment provides a powerful tool for optimizing catalyst performance in terms of activity, selectivity, and stability.

The development of chiral versions of this compound has opened up new possibilities in the field of asymmetric catalysis. nih.gov By creating a chiral environment around a metal center, these ligands can induce enantioselectivity in a variety of chemical reactions, leading to the preferential formation of one enantiomer of a chiral product. nih.gov This is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules, where a specific stereoisomer is often required.

Chiral iminopyrrolidine ligands have been successfully employed in a range of asymmetric transformations, including reductions, additions, and cyclizations. rsc.org The ability to rationally design and synthesize these chiral ligands allows for the development of highly effective and selective asymmetric catalysts. nih.gov

Precursors for Complex Molecular Architectures

Beyond its role in coordination chemistry and catalysis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. guidechem.com Its inherent functionality allows for a variety of chemical modifications, making it a valuable precursor in multistep synthetic sequences.

The pyrrolidine ring system is a common motif in many natural products and pharmaceutically active compounds. researchgate.netnih.gov By using this compound as a starting material, chemists can access a range of substituted pyrrolidine derivatives with diverse biological activities. uran.uamdpi.com The imino group can be transformed into other functional groups, and the benzyl group can be modified or removed as needed, providing a high degree of synthetic flexibility.

Construction of Spirocyclic and Fused Ring Systems

There is no specific information available in the reviewed literature detailing the use of this compound for the construction of spirocyclic or fused ring systems. In principle, the imine functionality could be a reactive handle for cyclization reactions. For instance, the nitrogen of the imine could act as a nucleophile, or the imine carbon could be susceptible to nucleophilic attack, potentially leading to annulation. However, without experimental data, this remains speculative.

Building Blocks in Diversity-Oriented Synthesis

The concept of diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules. While related pyrrolidine derivatives have been employed in DOS, there are no specific examples in the literature of this compound being used as a foundational building block for this purpose. A search for its utilization in multicomponent reactions, a common strategy in DOS, did not yield any relevant results.

Structure-Activity Relationship Studies (chemical principles of interaction)

Investigation of Substituent Effects on Chemical or Biological Interactions

No structure-activity relationship (SAR) studies specifically investigating derivatives of this compound are present in the current scientific literature. SAR studies on related N-benzyl heterocyclic compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, have been conducted to optimize their biological activity, for instance, as enzyme inhibitors. These studies typically involve modifying the benzyl group or other parts of the molecule and assessing the impact on activity. However, no such data exists for this compound.

Mechanistic Insights into Interaction Profiles

Given the absence of studies on the biological or chemical interactions of this compound, there are no mechanistic insights available. Understanding the interaction profile would first require the identification of a biological target or a specific chemical reactivity, which has not been reported.

Derivatives and Analogs of Iminopyrrolidine Bearing a Benzyl Moiety

Structural Diversity through Substitution Patterns

The structural diversity of N-benzylated iminopyrrolidine derivatives is achieved primarily through substitution on both the aromatic ring of the benzyl (B1604629) group and the pyrrolidine (B122466) ring itself. This allows for the systematic alteration of the molecule's properties. For instance, substituents on the phenyl ring can modulate the electronic nature of the benzylic position.

Furthermore, the pyrrolidine ring can be substituted at various positions, leading to chiral centers and diastereomeric forms. The pyrrolidine ring is a key structural motif found in numerous bioactive compounds and approved drugs. researchgate.net The ability to introduce substituents at different positions on this ring is a cornerstone of medicinal chemistry.

Table 1: Examples of Substitution Patterns in Benzyl-Substituted Pyrrolidine Derivatives

Parent Structure Substitution Position Substituent Group Resulting Derivative Class
1-Benzylpyrrolidine Phenyl ring of benzyl group Methoxy, Bromo Substituted Benzyl Pyrrolidines researchgate.netnih.gov
1-Benzylpyrrolidine Pyrrolidine C5-position Hydroxy, Phenyl 5-Substituted-1-Benzylpyrrolidines mdpi.com
1-Benzylpyrrolidine Pyrrolidine C2-position Carboxylic Acid 1-Benzylpyrrolidine-2-carboxylic Acids

Synthesis and Reactivity of N-Substituted Iminopyrrolidine Derivatives

The synthesis of N-substituted pyrrolidine derivatives, including those with a benzyl group, can be achieved through various methods. One modern approach is the electroreductive cyclization using an imine and a terminal dihaloalkane in a flow microreactor. beilstein-journals.org This method offers an efficient and green alternative to conventional batch-type reactions for producing pyrrolidine derivatives. beilstein-journals.org Another strategy involves the reaction of donor-acceptor cyclopropanes with benzylamines, initiated by a Lewis acid, which leads to the formation of 1,5-substituted pyrrolidin-2-ones. nih.gov

The reactivity of these derivatives is often centered around the nucleophilicity of the nitrogen atoms and the potential for reactions at the alpha-carbon to the imine or carbonyl group. N-acyliminium ion chemistry is a powerful tool for the further elaboration of substituted pyrrolidines, allowing for the introduction of various functional groups with good diastereoselectivity. epa.gov

Iminopyrrolidine-2-carboxylic Acid Derivatives

Derivatives of pyrrolidine-2-carboxylic acid are significant, with methods available for their preparation that control stereochemistry. google.comnih.gov For benzyl-substituted variants, the synthesis often involves protecting groups to manage the reactivity of the nitrogen and carboxyl functionalities. google.com A patent describes a preparation method for pyrrolidine-2-carboxylic acid derivatives where the R1 group can be a benzyl, p-methoxybenzyl, or p-nitrobenzyl group. google.com These compounds serve as important chiral building blocks in organic synthesis. The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has also been developed through organocatalytic asymmetric Michael addition reactions. rsc.org

Table 2: Selected 1-Benzylpyrrolidine-2-carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula

The reactions of carboxylic acid derivatives, in general, are dominated by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by other nucleophiles. msu.edu This principle extends to the synthesis of amides and esters from pyrrolidine-2-carboxylic acid.

Iminopyrrolidin-5-one Derivatives

The pyrrolidin-5-one (or γ-lactam) ring system is a common feature in many natural products and pharmacologically active compounds. The synthesis of 1-benzyl-substituted pyrrolidin-5-one derivatives can be accomplished through various synthetic routes. One notable method involves the reaction of itaconic acid with 2-amino-4-chlorophenol (B47367) to produce 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which can then be further derivatized. mdpi.com Another approach synthesizes 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and benzylamines. nih.gov A specific derivative, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, was synthesized from the reaction of a pyrrolo[2,1-c] mdpi.combeilstein-journals.orgoxazine-trione with benzylamine. mdpi.com

Comparison with Related Cyclic Amidines

The 2-iminopyrrolidine core is a cyclic amidine. The chemistry of these compounds can be compared to other cyclic and acyclic amidines. Zinc(II) has been shown to promote the reaction of cyclic amines like pyrrolidine with nitriles (such as acetonitrile) to form coordinated amidine complexes in situ. researchgate.netrsc.org This highlights the nucleophilic character of the secondary amine precursor and the stability of the resulting amidine complexed to a metal ion. researchgate.net

The reactivity and coordination chemistry of N-substituted 2-iminopyrrolidines can be contextualized by comparing them with other amidine systems. For example, the basicity of the imino nitrogen and its ability to act as a ligand are key properties. The formation of amidinium salts, such as pyropropioamH[Zn(quin)3], where the amidine is protonated, demonstrates this basicity. researchgate.net The structural features of these cyclic amidines, such as ring strain and the substitution pattern on the exocyclic nitrogen, influence their reactivity and potential as ligands or organocatalysts.

Future Research Trajectories for 1 Benzyl 2 Iminopyrrolidine

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, sustainable, and diverse synthetic pathways to 1-Benzyl-2-iminopyrrolidine and its analogues. A promising avenue is the adaptation of multicomponent reactions (MCRs), such as the Ugi three-component reaction, which has been successfully employed for the synthesis of iminopyrrolidine-2-carboxylic acid derivatives. By utilizing a suitable amine, ketone/aldehyde, and isocyanide, it may be possible to construct the this compound core in a single, atom-economical step. The use of "green" solvent systems, like ethanol (B145695)/water mixtures, in such reactions would further enhance their sustainability.

Another key area for development is the exploration of catalytic methods. For instance, palladium-catalyzed alkene carboamination reactions have proven effective for the synthesis of 5-membered cyclic guanidines from acyclic N-allyl guanidines. nih.gov Investigating analogous intramolecular cyclization strategies starting from appropriately substituted acyclic precursors could provide a novel and versatile route to this compound.

Furthermore, leveraging principles of green chemistry will be crucial. This includes designing synthetic routes that minimize waste, avoid hazardous reagents and solvents, and utilize renewable feedstocks where possible. Research into organocatalytic methods, which avoid the use of heavy metals, is also a promising direction for the sustainable synthesis of this class of compounds. fau.eu

Exploration of Under-explored Reactivity and Transformation Pathways

The reactivity of the 2-iminopyrrolidine scaffold, particularly the endocyclic and exocyclic nitrogen atoms, remains largely under-explored. Future studies should systematically investigate the reactivity of this compound with a variety of electrophiles and nucleophiles. This could lead to the discovery of novel chemical transformations and the synthesis of a diverse range of derivatives with unique properties.

A key area of interest is the exploration of this compound in domino reactions. The inherent functionality of the cyclic amidine moiety could be exploited to trigger cascade sequences, allowing for the rapid construction of complex molecular architectures from simple starting materials. For instance, reactions involving the initial functionalization of the imino nitrogen followed by an intramolecular cyclization could lead to novel fused heterocyclic systems.

Moreover, the application of this compound as a building block in the synthesis of bioactive molecules warrants further investigation. The 2-iminopyrrolidine core is a known pharmacophore, with derivatives showing potent and selective inhibition of human inducible nitric oxide synthase (hiNOS). nih.gov A systematic exploration of the chemical space around the this compound scaffold could lead to the discovery of new therapeutic agents.

Advanced Ligand Design and Catalytic Systems

The structural features of this compound, particularly the presence of two distinct nitrogen atoms with differing basicity and steric environments, make it an attractive candidate for ligand design in coordination chemistry and catalysis. Future research should focus on the synthesis and characterization of metal complexes of this compound with a variety of transition metals.

A particularly promising application is in the field of asymmetric catalysis. By introducing chiral elements into the this compound scaffold, for example, through the use of a chiral benzyl (B1604629) group or substitution on the pyrrolidine (B122466) ring, it may be possible to develop novel chiral ligands for enantioselective transformations. The pyrrolidine ring is a well-established chiral scaffold in organocatalysis, and extending this to metal-based catalysis with iminopyrrolidine ligands is a logical next step. nih.gov

Furthermore, the potential of this compound and its derivatives as organocatalysts should be explored. Cyclic guanidines are known to be effective Brønsted base and hydrogen-bond donor catalysts for a range of organic reactions. Investigating the catalytic activity of this compound in reactions such as Michael additions, aldol (B89426) reactions, and ring-opening polymerizations could unveil new and efficient catalytic systems.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern synthetic technologies such as flow chemistry and automated synthesis will be essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and ease of scalability. unimi.it Developing continuous-flow processes for the synthesis of this compound would not only improve the efficiency of its production but also facilitate the rapid generation of analogues for structure-activity relationship studies.

Automated synthesis platforms, which enable the rapid and parallel execution of numerous reactions, are powerful tools for high-throughput screening of reaction conditions and for the synthesis of compound libraries. nih.gov A recent study demonstrated the successful automated, accelerated nanoscale synthesis of over 1000 iminopyrrolidine derivatives using a low-volume, non-contact dispensing technology. researchgate.net Applying such automated workflows to the synthesis and functionalization of this compound would significantly accelerate the exploration of its chemical space. researchgate.net The data generated from these high-throughput experiments could also be used to train machine learning algorithms for reaction optimization and prediction. unimi.it

Deepening Computational Understanding and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the structure, properties, and reactivity of molecules. Future research should leverage these methods to build a comprehensive in silico model of this compound. Density Functional Theory (DFT) calculations can be employed to investigate its electronic structure, conformational preferences, and the thermodynamics and kinetics of its reactions. nih.gov This can provide valuable insights into its reactivity and guide the design of new experiments.

Predictive modeling, including the use of machine learning algorithms, can be used to forecast the biological activity and physicochemical properties of this compound derivatives. mdpi.com By training models on existing data for related compounds, it may be possible to predict the potential of novel analogues as, for example, enzyme inhibitors or organocatalysts. researchgate.net This would allow for the prioritization of synthetic targets and a more efficient drug discovery and catalyst development process.

Furthermore, computational studies can aid in the design of novel catalytic systems based on the this compound scaffold. Molecular docking and molecular dynamics simulations can be used to model the interaction of its metal complexes with substrates, providing insights into the mechanism of catalysis and the origins of stereoselectivity in asymmetric reactions. nih.gov This predictive power can accelerate the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-2-iminopyrrolidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves multi-step reactions, such as protection of the pyrrolidine nitrogen using benzyl chloroformate, followed by imine formation via condensation with appropriate carbonyl precursors. Optimization includes adjusting reaction temperatures (e.g., 0–25°C for imine stabilization), solvent selection (e.g., dichloromethane for inert conditions), and catalytic bases like sodium carbonate to enhance nucleophilicity. Purification via column chromatography with gradients of ethyl acetate/hexane improves yield and purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer:

  • NMR: The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the pyrrolidine ring protons show distinct splitting patterns (e.g., δ 3.5–4.0 ppm for N-CH₂). The imino group (C=N) is confirmed by absence of NH signals in 1^1H NMR and a characteristic 13^{13}C peak near 160 ppm .
  • IR: A strong absorption band near 1650 cm1^{-1} corresponds to the C=N stretch. Comparison with reference spectra from databases like PubChem ensures structural fidelity .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., using 3^3H-labeled ligands) quantify affinity for targets like serotonin or dopamine receptors.
  • Enzyme Inhibition: Kinetic assays (e.g., fluorometric or colorimetric) measure IC50_{50} values against enzymes such as prolyl endopeptidase, with controls for non-specific interactions .

Advanced Research Questions

Q. How can contradictions between in vitro binding data and in vivo activity be resolved for this compound derivatives?

  • Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:

  • Metabolic Stability Testing: Liver microsome assays to assess CYP450-mediated degradation.
  • Pharmacokinetic Profiling: Measuring plasma half-life and tissue distribution in rodent models.
  • Prodrug Design: Modifying the imino group to enhance membrane permeability, followed by in vivo reactivation .

Q. What experimental designs are effective for SAR studies targeting the benzyl and imino moieties?

  • Methodological Answer:

  • Analog Synthesis: Replace the benzyl group with substituents like 4-fluorobenzyl or cyclohexylmethyl to assess steric/electronic effects.
  • Biological Testing: Compare IC50_{50} values across analogs (e.g., methyl vs. ethyl substituents on the imino group). Data tables from similar compounds show that ethylthio groups enhance neuroprotective activity, while methoxy groups improve anticancer effects .

Q. How can computational modeling predict this compound’s interaction with target enzymes?

  • Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding poses in enzyme active sites (e.g., prolyl endopeptidase).
  • Validation: Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values. Mutagenesis studies (e.g., alanine scanning) further validate key residues in the binding pocket .

Q. What methods address discrepancies in reported physicochemical properties (e.g., melting point)?

  • Methodological Answer:

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) identifies polymorphs or hydrate forms that alter melting points.
  • Solubility Studies: Use shake-flask methods with buffers (pH 1–7.4) to account for ionization effects. Contradictions may arise from amorphous vs. crystalline material .

Q. How is the stereochemical configuration of chiral derivatives determined?

  • Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration (e.g., (R)- vs. (S)-enantiomers) via heavy atom derivatives.
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA-3, with mobile phases of hexane/isopropanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.